N-(4-methoxy-2-nitrophenyl)butanamide
Description
Contextual Significance in Organic Chemistry Research
Nitroaromatic compounds are a cornerstone of modern industrial and research chemistry, serving as crucial precursors in the synthesis of a wide array of products including dyes, polymers, and pharmaceuticals. nih.govscielo.br The nitro group is particularly valuable due to its powerful electron-withdrawing nature and its capacity to be converted into other functional groups, most notably amines, through reduction. wikipedia.org The transformation of an aromatic nitro compound into an aniline (B41778) is a fundamental reaction in organic synthesis. organic-chemistry.org
Amides, on the other hand, are defined by the R−C(=O)−NR′R″ linkage and are exceptionally stable functional groups. wikipedia.org This stability is a defining feature of the peptide bonds that form the backbone of proteins. libretexts.org In a research context, molecules that contain both a nitro group and an amide group, such as N-(4-methoxy-2-nitrophenyl)butanamide, present unique opportunities and challenges. Their significance lies in their potential as bifunctional building blocks. Chemists can exploit the reactivity of the nitro group while the robust amide linkage remains intact, or vice versa, allowing for the strategic construction of more complex molecular architectures.
Scope and Objectives of Academic Inquiry into Nitroaromatic Butanamides
Academic research into nitroaromatic butanamides and related compounds is typically driven by objectives rooted in fundamental synthetic methodology and the creation of novel chemical intermediates. The primary areas of investigation include synthesis, chemoselective transformations, and structural analysis.
Synthesis: A key objective is the development of efficient and high-yielding synthetic routes. The synthesis of the related N-(4-methoxy-2-nitrophenyl)acetamide is achieved through the acetylation of 4-methoxy-2-nitroaniline (B140478). nih.gov This suggests that a probable route to this compound would involve the acylation of 4-methoxy-2-nitroaniline with butanoyl chloride or butyric anhydride. The precursor, 4-methoxy-2-nitroaniline, is an important intermediate itself, with patents describing its synthesis via a multi-step process involving acetylation, nitration, and hydrolysis, sometimes utilizing advanced continuous flow reactors for improved safety and efficiency. google.com
Chemoselective Reduction: A major focus of inquiry is the selective reduction of the nitro group in the presence of the chemically resilient amide group. wikipedia.org Achieving this selectivity is a common challenge in organic synthesis. Various reagents and catalytic systems are explored to convert the nitro group to an amine while preserving the amide bond. organic-chemistry.org The resulting aminophenyl butanamides are valuable intermediates for synthesizing heterocyclic compounds or for further functionalization.
Structural and Property Analysis: Research often aims to characterize the precise molecular structure and physicochemical properties of these compounds. For instance, studies on N-(4-methoxy-2-nitrophenyl)acetamide have detailed its non-planar structure and the torsion angles between the phenyl ring and its substituents. nih.gov This fundamental data helps in understanding the electronic and steric effects at play within the molecule, which in turn informs its potential applications as a research chemical. sigmaaldrich.com The ultimate goal is to build a comprehensive understanding of how the interplay between the nitro and amide functionalities dictates the molecule's behavior.
Structure
3D Structure
Properties
CAS No. |
301228-36-4 |
|---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)butanamide |
InChI |
InChI=1S/C11H14N2O4/c1-3-4-11(14)12-9-6-5-8(17-2)7-10(9)13(15)16/h5-7H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
DPBOMJANGMJHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Nitroaromatic Butanamides
Strategies for the Construction of the N-(4-methoxy-2-nitrophenyl)butanamide Scaffold
The fundamental structure of this compound is assembled by creating an amide bond between a substituted aniline (B41778) and a butanoyl group, and by ensuring the correct placement of the nitro and methoxy (B1213986) substituents on the phenyl ring.
The formation of an amide bond is a cornerstone of organic synthesis. researchgate.net In the context of synthesizing this compound, the reaction occurs between the amino group of 4-methoxy-2-nitroaniline (B140478) and a butanoyl derivative. Substituted anilines, especially those with electron-withdrawing groups like the nitro group, can be less nucleophilic, sometimes requiring specific strategies for efficient acylation. acs.orgnih.gov
Commonly, the carboxylic acid (butanoic acid) is activated to make it more electrophilic. A classic method is the conversion of the carboxylic acid to an acyl chloride (e.g., butanoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acyl chloride then readily reacts with the aniline.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of a carboxylic acid and an amine. These reagents work by forming a highly reactive intermediate in situ. This approach avoids the need to isolate the often-unstable acyl chloride. For challenging couplings involving less reactive anilines, stronger coupling agents or the addition of catalysts may be necessary. researchgate.net Some reactions may also employ Lewis acid catalysts like titanium(IV) chloride (TiCl₄) to promote direct amidation between carboxylic acids and amines. nih.gov
| Method | Activating/Coupling Reagent | Typical Conditions | Advantages |
|---|---|---|---|
| Acyl Chloride Method | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Reaction with aniline often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl. | High reactivity of acyl chloride leads to high yields. |
| Carbodiimide Coupling | DCC (N,N'-Dicyclohexylcarbodiimide), EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (Hydroxybenzotriazole) to prevent side reactions and improve efficiency. Room temperature in solvents like DCM or DMF. researchgate.net | Mild conditions, widely applicable. |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Used with a base (e.g., DIPEA) in polar aprotic solvents (e.g., DMF). | High efficiency, fast reaction rates, suitable for difficult couplings. researchgate.net |
| Lewis Acid Catalysis | Titanium(IV) isopropoxide, TiCl₄ | Direct condensation of carboxylic acid and amine, often at elevated temperatures. nih.gov | Atom-economical and avoids pre-activation steps. |
The precise arrangement of the nitro and methoxy groups on the phenyl ring is critical. The synthesis typically starts with a precursor molecule that is sequentially functionalized. A plausible synthetic route begins with anisole (B1667542) (methoxybenzene).
The methoxy group (–OCH₃) is an activating, ortho, para-directing group in electrophilic aromatic substitution. Nitration of anisole using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields a mixture of o-nitroanisole and p-nitroanisole. wikipedia.orgresearchgate.net
For the synthesis of the required precursor, 4-methoxy-2-nitroaniline, one could start from p-nitroanisole. However, a more common route involves the nitration of an N-acylated aniline, such as acetanilide, to control the reaction and improve yields. msu.edu For instance, starting with p-anisidine (B42471) (4-methoxyaniline), the amine is first protected by acetylation to form N-(4-methoxyphenyl)acetamide. This acetamido group is also ortho, para-directing. Nitration of this protected intermediate directs the incoming nitro group to the position ortho to the acetamido group (and meta to the methoxy group), yielding N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov Subsequent hydrolysis of the amide under acidic or basic conditions removes the acetyl group to furnish 4-methoxy-2-nitroaniline, the direct precursor for the final amidation step. nih.gov
The nitro group is a strong electron-withdrawing group and a meta-director for subsequent electrophilic substitutions. numberanalytics.com Its presence deactivates the ring, making further electrophilic substitutions more difficult. wikipedia.org
Synthesis of Analogues and Derivatives with Modified Butanamide Chains
The synthetic framework for this compound allows for considerable variation in the butanamide side chain. By substituting butanoyl chloride or butanoic acid with other acylating agents, a library of analogues can be generated. This structural modification is a common strategy in medicinal chemistry to explore structure-activity relationships. wikipedia.org
Modifications can include:
Chain Length: Using acyl chlorides or carboxylic acids with shorter (e.g., acetyl, propanoyl) or longer (e.g., pentanoyl, hexanoyl) alkyl chains.
Branching: Introducing alkyl branches onto the acyl chain (e.g., using isobutyryl chloride).
Unsaturation: Incorporating double or triple bonds into the chain (e.g., using crotonoyl chloride).
Cyclic Moieties: Attaching a cycloalkyl group (e.g., using cyclopropanecarbonyl chloride).
Each of these analogues would be synthesized by reacting the corresponding acylating agent with 4-methoxy-2-nitroaniline, using the amide bond formation techniques described previously.
| Analogue Name | Acylating Agent | Side Chain Structure |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)acetamide | Acetyl chloride or Acetic anhydride | -C(O)CH₃ |
| N-(4-methoxy-2-nitrophenyl)propanamide | Propanoyl chloride | -C(O)CH₂CH₃ |
| N-(4-methoxy-2-nitrophenyl)isobutyramide | Isobutyryl chloride | -C(O)CH(CH₃)₂ |
| N-(4-methoxy-2-nitrophenyl)pentanamide | Pentanoyl chloride | -C(O)(CH₂)₃CH₃ |
| N-(4-methoxy-2-nitrophenyl)cyclopropanecarboxamide | Cyclopropanecarbonyl chloride | -C(O)-c-C₃H₅ |
Exploration of Advanced Catalytic Approaches in Nitroaromatic Amide Synthesis
Modern synthetic chemistry seeks more efficient, atom-economical, and environmentally benign methods. scilit.com In this context, advanced catalytic approaches for the synthesis of nitroaromatic amides have been developed. These methods often bypass the traditional multi-step sequence of nitro reduction, amine isolation, and subsequent acylation.
One significant strategy is the direct reductive amidation of nitroarenes. frontiersin.org This approach combines the reduction of the nitro group and the formation of the amide bond into a single, one-pot process. nih.gov Catalytic systems, often employing transition metals like iron, ruthenium, palladium, or cobalt, can mediate the reaction between a nitroarene, a carboxylic acid, or an alcohol. researchgate.netscilit.comfrontiersin.org For example, an iron-catalyzed protocol allows for amide formation from nitroarenes and aldehydes under mild, neutral conditions. researchgate.net Similarly, ruthenium-based N-heterocyclic carbene (NHC) catalysts have been identified for the direct transformation of alcohols and amines into amides. researchgate.net
Another innovative approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. This metal-free method uses an intramolecular rearrangement involving the ortho-nitro group to generate an activated N-hydroxybenzotriazole ester in situ, which then reacts with an amine to form the amide bond. nih.gov These advanced catalytic methods offer powerful alternatives to classical synthesis, often providing higher efficiency and a better safety profile by avoiding the handling of hazardous intermediates. nih.gov
| Catalytic Approach | Catalyst/System | Reactants | Key Features |
|---|---|---|---|
| Direct Amidation | Iron Complex | Nitroarene + Aldehyde | Mild, pH-neutral conditions, avoids strong oxidants/reductants. researchgate.net |
| Reductive Amination | Palladium or Platinum Catalysts | Nitroarene + Carbonyl Compound + H₂ | High selectivity and yield under mild temperature and pressure. frontiersin.org |
| CO-Mediated Reductive Amidation | Cobalt or other transition metals | Nitroarene + Carboxylic Acid + CO | Direct synthesis using carbon monoxide as a reductant. scilit.com |
| Metal-Free One-Pot Reduction/Amidation | Trichlorosilane (HSiCl₃) / Anhydride | Nitroarene + Anhydride | Operationally simple, avoids toxic anilines and metal catalysts. nih.gov |
| Nitrile Imine Rearrangement | Base-mediated | N-2-nitrophenyl hydrazonyl bromide + Amine | Metal-free, forms an activated ester intermediate in situ. nih.gov |
Advanced Structural Characterization and Elucidation of N 4 Methoxy 2 Nitrophenyl Butanamide and Its Analogues
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopy is a cornerstone for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information about the carbon-hydrogen framework, functional groups, and molecular formula, respectively.
NMR spectroscopy provides detailed information about the local electronic environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Although specific spectral data for N-(4-methoxy-2-nitrophenyl)butanamide is not publicly available, a predicted spectrum can be derived from the analysis of its constituent parts and data from analogous structures.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the butanamide chain, the methoxy (B1213986) group, and the aromatic ring. The aromatic region would likely display a complex pattern due to the substitution. The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the amide and the carbons bonded to the nitro and methoxy groups.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -CH₃ (Butanamide) | ~0.9-1.0 | t | -CH₃ (Butanamide) | ~13-14 |
| -CH₂- (Butanamide, β) | ~1.6-1.8 | sextet | -CH₂- (Butanamide, β) | ~19-20 |
| -CH₂-C=O (Butanamide, α) | ~2.3-2.5 | t | -CH₂-C=O (Butanamide, α) | ~38-40 |
| -OCH₃ | ~3.8-3.9 | s | -OCH₃ | ~56-57 |
| Aromatic H | ~7.0-8.5 | m | Aromatic C | ~108-156 |
| -NH- | ~8.5-9.5 | s (broad) | C=O (Amide) | ~170-172 |
Note: Predicted values are based on standard functional group ranges and analysis of similar N-aryl amides. nih.govrsc.org
IR spectroscopy is highly effective for identifying specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H and C=O bonds of the secondary amide, the N-O bonds of the nitro group, and the C-O bond of the methoxy ether.
The secondary amide group gives rise to a characteristic N-H stretching vibration and two bands known as Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch). spectroscopyonline.com Aromatic nitro compounds display strong and characteristic asymmetric and symmetric stretching vibrations. spectroscopyonline.comorgchemboulder.com
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3370 - 3170 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Amide C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| Amide N-H (Amide II) | Bend | 1570 - 1515 | Strong |
| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |
| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |
| Ether C-O | Asymmetric Stretch | 1275 - 1200 | Strong |
Source: Data compiled from spectroscopic reference literature. spectroscopyonline.comspectroscopyonline.comorgchemboulder.comquora.com
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄N₂O₄), the expected exact mass is 238.0954 Da. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. A common fragmentation pathway for aromatic amides involves the cleavage of the amide bond. nih.govrsc.org
The primary fragmentation is anticipated to be the cleavage of the N-CO bond, leading to the formation of a stable butanoyl acylium ion and the corresponding 4-methoxy-2-nitroaniline (B140478) radical cation. Further fragmentation could involve the loss of the nitro group (NO₂) or neutral molecules like carbon monoxide (CO).
Plausible HRMS Fragmentation for this compound
| m/z (Da) | Proposed Fragment | Formula |
|---|---|---|
| 239.1027 | [M+H]⁺ | [C₁₁H₁₅N₂O₄]⁺ |
| 169.0608 | [M - C₄H₅O]⁺ (Loss of butenone via McLafferty rearrangement) | [C₇H₉N₂O₃]⁺ |
| 168.0535 | [4-methoxy-2-nitroaniline]⁺ | [C₇H₈N₂O₃]⁺ |
| 71.0497 | [Butanoyl cation]⁺ | [C₄H₇O]⁺ |
Note: Fragmentation patterns are predicted based on established principles for amides and nitroaromatics. nih.govrsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not available, extensive data from its close analogue, N-(4-methoxy-2-nitrophenyl)acetamide, offers profound insights into its likely conformation and intermolecular interactions. nih.goviucr.org
The crystal structure of N-(4-methoxy-2-nitrophenyl)acetamide reveals that the molecule is significantly non-planar. nih.goviucr.org This non-planarity arises from the steric and electronic interactions between the substituents on the phenyl ring. The torsion angles describe the degree of twist around specific bonds. It is expected that this compound would adopt a similar conformation around the aromatic core, with the longer butyl chain likely existing in an extended, low-energy state.
Key Torsion Angles in the Analogue N-(4-methoxy-2-nitrophenyl)acetamide
| Torsion Angle | Atoms Involved | Value (°) | Description |
|---|---|---|---|
| C9—O2—C4–C3 | Methoxy Group Planarity | 6.1 (5) | Methoxy group is nearly coplanar with the phenyl ring. |
| O3—N2—C2—C1 | Nitro Group Twist | -12.8 (5) | Nitro group is twisted out of the phenyl ring plane. |
| C7—N1—C1—C6 | Amide Group Twist | 25.4 (5) | Acetamido group is significantly twisted out of the phenyl ring plane. |
Source: Crystallographic data for N-(4-methoxy-2-nitrophenyl)acetamide. nih.goviucr.org
The data indicates a considerable twist of the amide and nitro groups relative to the central phenyl ring, a common feature in ortho-substituted nitroaromatic amides to relieve steric strain.
The arrangement of molecules in a crystal lattice is governed by intermolecular forces, primarily hydrogen bonding. In N-(4-methoxy-2-nitrophenyl)acetamide, a defining feature is the formation of an intramolecular hydrogen bond between the amide proton (N-H) and one of the oxygen atoms of the ortho-nitro group. iucr.org This interaction creates a stable six-membered ring system (S(6) motif) and significantly influences the conformation of the amide linkage. A similar intramolecular hydrogen bond is highly probable in this compound.
Hydrogen Bond Geometry in the Analogue N-(4-methoxy-2-nitrophenyl)acetamide
| Bond (D-H···A) | Type | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| N1—H1N···O3 | Intramolecular | 0.85 (4) | 2.05 (4) | 2.632 (4) | 127 (3) |
| C5—H5···O2 | Intermolecular | 0.95 | 2.48 | 3.418 (4) | 171 |
Source: Crystallographic data for N-(4-methoxy-2-nitrophenyl)acetamide. nih.goviucr.org D = Donor atom; H = Hydrogen; A = Acceptor atom.
The presence of the strong intramolecular hydrogen bond locks the amide N-H group in a syn-periplanar orientation with respect to the nitro group, a key structural feature of these types of compounds.
Chemical Reactivity and Transformation Pathways of Nitroaromatic Butanamides
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group on the aromatic ring is a fundamental transformation, yielding the corresponding amino compound, N-(2-amino-4-methoxyphenyl)butanamide. This conversion is a critical step in the synthesis of various chemical intermediates. jsynthchem.com The reduction of nitroaromatics is a well-established process in organic chemistry, with numerous methods available to achieve this transformation. wikipedia.org
Catalytic hydrogenation is a widely employed method for the reduction of nitroaromatics due to its efficiency and clean reaction profiles. wikipedia.org For a compound like N-(4-methoxy-2-nitrophenyl)butanamide, chemo-selectivity is crucial to ensure the nitro group is reduced without affecting the amide bond or other functional groups.
Common catalytic systems include:
Palladium on Carbon (Pd/C): This is a highly effective catalyst for the hydrogenation of nitro groups.
Raney Nickel: Another popular and powerful catalyst for this type of reduction. wikipedia.org
Platinum(IV) Oxide: Also known as Adams' catalyst, it is used for hydrogenating nitro compounds. wikipedia.org
In addition to catalytic hydrogenation, other chemical methods can achieve chemo-selective reduction. Systems using sodium borohydride (B1222165) in combination with transition metal salts, such as FeCl2, have been shown to selectively reduce nitro groups in the presence of other reducible functionalities like esters. d-nb.info Another approach involves using zinc dust in water with a surfactant, which provides a mild and environmentally friendly method for reducing functionalized nitroarenes at room temperature. nih.gov The choice of reagent is critical, as strong reducing agents like lithium aluminum hydride are typically avoided for nitroarene reduction to anilines because they can lead to the formation of azo compounds. wikipedia.org
| Reagent/Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | High efficiency and clean conversion to anilines. | Hydrogen gas, various pressures and temperatures. | wikipedia.org |
| Iron in Acidic Media (Béchamp reduction) | Traditional industrial method; generates significant waste. | Fe filings, HCl or acetic acid. | wikipedia.orgresearchgate.net |
| NaBH4 / Transition Metal Salt (e.g., FeCl2) | High chemo-selectivity, tolerates ester groups. | Typically in an alcohol solvent at room temperature. | d-nb.info |
| Zinc Dust / NH4Cl | Mild conditions, often used for reducing aliphatic nitro compounds but also applicable to some aromatic systems. | Aqueous or alcoholic solution, often with heating. | wikipedia.orgresearchgate.net |
| Sodium Hydrosulfite (Na2S2O4) | Effective for selective reductions, particularly in dinitro compounds. | Aqueous or mixed aqueous/organic solvent. | wikipedia.org |
The reduction of a nitro group to an amine is a six-electron process that proceeds through several distinct intermediates. nih.gov Understanding these species is crucial for controlling the reaction and avoiding unwanted side products. The generally accepted pathway is:
Nitro (R-NO₂) → Nitroso (R-NO): The initial two-electron reduction yields the nitroso derivative. This step is often the rate-limiting one. nih.gov
Nitroso (R-NO) → Hydroxylamine (B1172632) (R-NHOH): The nitroso intermediate is rapidly reduced further in a two-electron step to form the corresponding N-hydroxylamino species. The rate of this conversion can be significantly faster than the initial reduction, making the nitroso intermediate difficult to detect. nih.gov
Hydroxylamine (R-NHOH) → Amine (R-NH₂): The final two-electron reduction converts the hydroxylamine to the stable amino group.
During catalytic hydrogenation, a condensation mechanism involving an azo dimer intermediate can also occur. rsc.org In some cases, depending on the reaction conditions and the reducing agent used, the reaction can be stopped at the hydroxylamine stage. For instance, using zinc metal in aqueous ammonium (B1175870) chloride can favor the formation of aryl hydroxylamines. wikipedia.org
Reactions Involving the Amide Moiety, Including Hydrolysis and N-Derivatization
The amide linkage in this compound is a stable functional group but can undergo specific reactions under appropriate conditions.
Hydrolysis: The amide bond can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield butanoic acid and 4-methoxy-2-nitroaniline (B140478). For instance, a method for synthesizing 4-methoxy-2-nitroaniline involves the hydrolysis of the precursor N-(4-methoxy-2-nitrophenyl)acetamide using reagents like sodium hydroxide (B78521) or sulfuric acid. google.com This indicates that the amide bond in the butanamide analogue would be susceptible to similar cleavage.
N-Derivatization: The nitrogen atom of the amide can act as a nucleophile, allowing for derivatization. An example of this is the reaction of 4-methoxy-2-nitroaniline with methanesulfonyl chloride, which, under basic conditions with triethylamine, leads to the formation of N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. researchgate.net This demonstrates that the amine precursor to the amide can be di-sulfonylated, and suggests that the amide nitrogen itself could potentially be derivatized, although this is less common than reactions at the amine precursor stage.
Aromatic Substitution Reactions on the Phenyl Ring
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the three existing substituents:
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects.
Butanamido Group (-NHCO(CH₂)₂CH₃): This is a moderately activating, ortho, para-directing group. Its activating nature stems from the lone pair on the nitrogen atom, which can be donated to the ring.
The positions on the ring (C1 is where the amide is attached) are influenced as follows:
The C5 position is ortho to the butanamido group and meta to both the nitro and methoxy groups.
The C3 position is ortho to the nitro group, meta to the butanamido group, and para to the methoxy group.
Degradation Mechanisms and Pathways
The degradation of nitroaromatic compounds is an area of significant environmental research, as many are considered pollutants.
Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants, including nitroaromatic compounds. acs.org These processes generate highly reactive species, primarily hydroxyl radicals (•OH), which can attack the aromatic ring and its substituents. acs.orgdss.go.th
Studies on the degradation of related compounds, such as phenol (B47542) in the presence of nitrate (B79036) ions, provide insight into potential pathways for this compound. dss.go.thepa.gov When subjected to AOPs like H₂O₂/UV or direct photolysis, nitroaromatic compounds can be formed from the reaction of phenols with nitrogen dioxide radicals (NO₂•), which can arise from the photolysis of nitrate ions. acs.orgdss.go.th
For a molecule that already contains a nitro group, AOPs would likely proceed via several mechanisms:
Hydroxyl Radical Attack: The •OH radical can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This can eventually lead to ring-opening and mineralization (complete degradation to CO₂, water, and inorganic ions). epa.gov
Side-Chain Oxidation: The butanamide side chain could be oxidized.
Denitration: The C-N bond of the nitro group could be cleaved.
Biotransformation and Biodegradation Pathways of Nitroaromatic Compounds
The environmental fate of nitroaromatic compounds, a class to which this compound belongs, is of significant interest due to their widespread industrial use and potential for environmental contamination. nih.gov Microorganisms have evolved diverse strategies to metabolize these synthetic compounds, often utilizing them as sources of carbon, nitrogen, and energy. nih.gov The biodegradation of nitroaromatics can proceed through several key pathways, primarily initiated by the transformation of the nitro group.
The electron-withdrawing nature of the nitro group makes the aromatic ring of nitroaromatic compounds resistant to oxidative degradation. nih.gov Consequently, the initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group. This process occurs sequentially, reducing the nitro group to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.gov This reduction is a critical detoxification step, as the resulting aromatic amines are often, though not always, less toxic and more amenable to further degradation.
Key Microbial Strategies for Nitroaromatic Compound Degradation:
Reduction of the Nitro Group: Under anaerobic conditions, various bacteria can reduce the nitro group to an amino group. nih.gov This is a common initial step in the breakdown of many nitroaromatic compounds.
Oxidative Removal of the Nitro Group: Some aerobic bacteria can remove the nitro group through the action of monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.gov
Ring Cleavage: Following the initial transformation of the nitro group, the resulting intermediates, such as catechols or protocatechuates, can undergo ring cleavage by dioxygenase enzymes. This opens up the aromatic ring, leading to intermediates that can enter central metabolic pathways.
Based on these established pathways for related nitroaromatic compounds, a putative biodegradation pathway for this compound can be proposed. The initial step would likely involve the reduction of the 2-nitro group to an amino group, forming N-(2-amino-4-methoxyphenyl)butanamide. This could be followed by the hydrolysis of the butanamide side chain to yield 2-amino-4-methoxyaniline and butanoic acid. The resulting aromatic diamine could then undergo further degradation, potentially through ring cleavage.
It is important to note that the presence of the methoxy and butanamide groups will influence the rate and specific pathway of biodegradation. The exact metabolites and the microorganisms capable of degrading this compound would need to be determined through specific experimental studies.
Table of Potential Biodegradation Reactions for Nitroaromatic Compounds
| Reaction Type | Enzyme Class | General Transformation | Relevance to this compound |
| Nitroreduction | Nitroreductase | R-NO₂ → R-NH₂ | Likely the initial step, transforming the nitro group to an amino group. |
| Monooxygenation | Monooxygenase | R-NO₂ → R-OH + NO₂⁻ | A possible pathway for the removal of the nitro group. |
| Dioxygenation | Dioxygenase | Aromatic Ring → Dihydrodiol | Can lead to ring cleavage and complete mineralization. |
| Amide Hydrolysis | Amidase/Hydrolase | R-NH-CO-R' → R-NH₂ + R'-COOH | Potential cleavage of the butanamide side chain. |
Advanced Analytical Methodologies for Research on N 4 Methoxy 2 Nitrophenyl Butanamide
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone technique for the analysis of N-(4-methoxy-2-nitrophenyl)butanamide. This powerful combination allows for both the separation of the compound from a complex mixture and its subsequent identification and quantification with high selectivity and sensitivity.
For purity assessment, a reverse-phase HPLC method is typically employed. The separation is achieved on a C18 column with a mobile phase gradient consisting of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.com The UV detector response provides a preliminary indication of purity, while the mass spectrometer offers definitive confirmation of the main peak's identity and the presence of any impurities.
During the synthesis of this compound, for instance, from the acylation of 4-methoxy-2-nitroaniline (B140478) with butanoyl chloride, HPLC-MS is invaluable for reaction monitoring. nih.gov By taking aliquots from the reaction mixture at various time points, researchers can track the consumption of reactants and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The high resolution and accuracy of modern mass spectrometers, like Orbitrap-based systems, enable the confident identification of even trace-level impurities and by-products. thermofisher.com
Table 1: Illustrative HPLC-MS Parameters for Purity Analysis of this compound
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detector | ESI+ |
| Scan Range | m/z 50-500 |
| Expected [M+H]⁺ | 239.1026 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile By-products and Degradation Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the identification of volatile and semi-volatile by-products that may arise during the synthesis or degradation of this compound. eurofins.com This technique is particularly useful for detecting low molecular weight compounds that are not readily analyzed by HPLC.
In a typical synthesis, volatile impurities could include residual solvents or by-products from side reactions. For instance, if the synthesis involves heating, thermal degradation may occur, leading to the formation of smaller, more volatile fragments. nih.gov Pyrolysis-GC-MS, a technique where the sample is heated to decomposition in an inert atmosphere, can be used to study the thermal degradation pathways of this compound and identify its degradation products. nih.gov
The analysis involves introducing a sample, often after extraction with a suitable solvent and potentially derivatization, into the GC inlet. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its identification.
Table 2: Potential Volatile By-products in the Synthesis of this compound Detectable by GC-MS
| Compound | Potential Origin |
| Butanoyl chloride | Unreacted starting material |
| Butyric anhydride | Impurity in starting material or side reaction |
| 4-Methoxy-2-nitroaniline | Unreacted starting material |
| Volatile solvents (e.g., Dichloromethane, Acetone) | Residual solvents from synthesis or workup |
UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics
UV-Visible spectroscopy is a valuable technique for studying the electronic structure and concentration of this compound in solution. The presence of the nitrophenyl chromophore gives rise to characteristic absorption bands in the UV-Vis spectrum.
The electronic transitions responsible for these absorptions are typically π → π* and n → π* transitions within the aromatic ring and the nitro group. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment and the presence of substituents on the aromatic ring. For instance, the spectrum of a nitrophenol derivative can be used to follow reaction kinetics where the chromophore is altered. researchgate.net
By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. For example, in a reaction where the nitro group is reduced, a significant change in the UV-Vis spectrum would be expected, allowing for the calculation of the reaction rate constant.
Table 3: Hypothetical UV-Visible Absorption Data for this compound in Methanol
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| π → π | ~280 | ~12,000 |
| n → π | ~350 | ~3,000 |
Chromatographic and Spectroscopic Techniques for Isomer and Tautomer Differentiation
The potential for isomerism exists in this compound, and its differentiation is critical for unambiguous characterization. Positional isomers, where the methoxy (B1213986) and nitro groups are at different positions on the phenyl ring, would exhibit distinct analytical profiles.
Chromatographic techniques, particularly high-resolution capillary gas chromatography and advanced HPLC methods, can often separate isomers. researchgate.net The subtle differences in polarity and volatility between isomers can lead to different retention times. For example, the separation of isomers of acetamide (B32628) derivatives has been demonstrated using specialized HPLC columns. sielc.com
Mass spectrometry, especially when coupled with chromatography, can provide further differentiation. nih.gov While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can be different, allowing for their distinction. nih.gov This is particularly true for techniques like tandem mass spectrometry (MS/MS) where characteristic fragment ions can be generated for each isomer.
Although less common for this specific structure, the potential for amide-imidol tautomerism exists. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be the most definitive method for investigating the presence and equilibrium of tautomers in solution. Differences in the chemical shifts and coupling constants of the protons and carbons near the amide linkage would provide evidence for the existence of different tautomeric forms. While UV-Vis can sometimes indicate the presence of different absorbing species, it is generally not sufficient on its own for unambiguous tautomer identification.
Table 4: Analytical Techniques for Isomer and Tautomer Differentiation
| Technique | Application for this compound |
| Capillary GC | Separation of volatile positional isomers. |
| HPLC | Separation of positional isomers with different polarities. nih.gov |
| Tandem MS (MS/MS) | Differentiation of isomers based on unique fragmentation patterns. nih.gov |
| NMR Spectroscopy | Definitive identification and quantification of positional isomers and potential tautomers. |
Future Perspectives and Emerging Research Avenues for N 4 Methoxy 2 Nitrophenyl Butanamide Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic chemistry, with significant implications for pharmaceuticals and materials. researchgate.net Conventional methods for creating compounds like N-(4-methoxy-2-nitrophenyl)butanamide often rely on multi-step processes that can be lengthy and generate significant waste. bohrium.com The future of its synthesis lies in developing more efficient, economical, and environmentally benign methodologies.
A key area of development is the use of readily available nitroarenes as direct precursors. Research has demonstrated the feasibility of using nitroarenes as amino sources for amide synthesis through reductive processes. researchgate.net For instance, methods employing inexpensive and air-stable iron catalysts have been developed for mild amide formation under neutral conditions, tolerating a wide range of functional groups. researchgate.net Another approach involves manganese-mediated reductive transamidation of tertiary amides with nitroarenes. researchgate.net More recently, nickel-based nanocatalysts have been used for the reductive amidation of esters with nitro compounds under additive-free conditions, representing a more step-economical pathway. researchgate.net
Green chemistry principles are increasingly guiding synthetic strategies. This includes the development of solvent-free reactions, such as using boric acid as a simple, readily available catalyst for amide synthesis from carboxylic acids and urea (B33335) by heating the triturated mixture. bohrium.com Enzymatic catalysis offers another sustainable alternative. Biocatalysts like Candida antarctica lipase (B570770) B (CALB) have been successfully used for the direct amidation of free carboxylic acids and amines in green solvents, often requiring minimal purification. nih.gov Such enzymatic methods could be adapted for the synthesis of this compound.
Furthermore, catalytic C-H functionalization reactions, for example using palladium catalysts, are being explored to streamline the synthesis of complex amide-containing aromatic compounds. whiterose.ac.uk These advanced methods could provide more direct routes to this compound and its analogues, significantly reducing the environmental impact and cost of production.
| Synthetic Approach | Catalyst/Mediator | Key Advantages | Reference |
| Reductive Amidation | Iron Complexes | Utilizes nitroarenes as nitrogen source, mild, neutral pH. | researchgate.net |
| Reductive Amidation | Nickel Nanocatalysts | Step-economical, additive-free conditions. | researchgate.net |
| Solvent-Free Synthesis | Boric Acid | Simple, efficient, reduced waste. | bohrium.com |
| Enzymatic Synthesis | Lipase (e.g., CALB) | Sustainable, green solvent, high yield, minimal purification. | nih.gov |
| C-H Functionalization | Palladium Catalysts | Streamlined synthesis of complex aromatic amides. | whiterose.ac.uk |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, particularly in the design of new molecules and the prediction of their properties. nih.gov For a compound like this compound, these computational tools can accelerate the discovery of derivatives with enhanced or specific functionalities.
AI algorithms can be trained on vast datasets of chemical structures and their associated properties to build predictive models. youtube.com These models can then estimate the physicochemical, biological, or material properties of novel, yet-to-be-synthesized derivatives of this compound. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Key techniques in this area include the use of learned molecular representations, multi-task learning, and transfer learning. nih.gov
Recent advancements include the development of AI agents that can actively participate in the discovery process. For example, AI agents can be designed to analyze scientific literature to extract design principles and then use surrogate models to evaluate new candidates on-the-fly. youtube.com Such an agent could be tasked with suggesting modifications to the this compound structure to achieve a desired property, such as a specific absorption wavelength or binding affinity. The development of universal models for atoms and large-scale molecular datasets further enhances the accuracy and speed of these predictions, enabling the modeling of molecules at the atomic scale. youtube.com
| AI/ML Application | Description | Potential Impact on Research | Reference |
| Molecular Property Prediction | Using AI models to forecast the properties of new derivatives based on their structure. | Prioritizes synthesis of high-potential compounds, reduces experimental costs. | nih.gov |
| Generative Models | AI algorithms that propose new molecular structures with desired properties. | Accelerates the discovery of novel materials and bioactive molecules. | youtube.com |
| AI Research Agents | AI systems that analyze literature, propose candidates, and evaluate them computationally. | Creates an autonomous discovery loop, rapidly exploring chemical space. | youtube.com |
Exploration of Unique Chemical Transformations and Derivatizations for Material Science Applications
The specific arrangement of functional groups in this compound makes it an interesting scaffold for creating novel organic materials. The aromatic rings, amide linkage, and nitro group can all participate in various chemical transformations and intermolecular interactions that are crucial for material properties.
The amide group is fundamental to the structure of many polymers and is known to form strong hydrogen bonds. In the solid state, related molecules like N-(4-methoxy-2-nitrophenyl)acetamide have been shown to form specific packing structures, such as herringbone patterns, through intermolecular interactions. nih.gov Similarly, derivatives like 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide exhibit crystal structures linked by intermolecular C-H···O and N-H···O hydrogen bonds, forming chains and tapes. researchgate.netnih.gov By systematically modifying the butanamide chain or the substituents on the phenyl ring, researchers can tune these intermolecular forces to control the self-assembly of molecules into well-defined supramolecular architectures, which is a key goal in crystal engineering and the design of functional materials.
The nitro group is a versatile functional group that can be reduced to an amine, providing a reactive site for further derivatization. This transformation would yield an ortho-phenylenediamine derivative, a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles or quinoxalines. These resulting structures often possess extended π-conjugated systems, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, intramolecular C-H functionalization or cyclization reactions could be explored. For example, palladium-catalyzed reactions have been used to convert N-phenylbenzamide derivatives into phenanthridinones, a class of polycyclic aromatic compounds. whiterose.ac.uk Applying similar strategies to this compound or its derivatives could lead to the synthesis of novel, rigid, and planar fused-ring systems with interesting photophysical properties for material science applications.
| Transformation/Derivatization | Potential Application | Relevant Structural Feature | Reference |
| Supramolecular Assembly | Crystal engineering, functional materials. | Amide hydrogen bonding, intermolecular interactions. | nih.govresearchgate.netnih.gov |
| Nitro Group Reduction | Precursors for heterocyclic synthesis (e.g., benzimidazoles). | Nitro group, subsequent amine reactivity. | |
| C-H Functionalization/Cyclization | Synthesis of polycyclic aromatic compounds for organic electronics. | Aromatic rings, amide linkage. | whiterose.ac.uk |
| Sulfonamide Derivative Synthesis | Bioactive materials, SAR studies. | Amine precursor (from nitro reduction). | researchgate.net |
Q & A
Q. What are the standard synthetic routes for N-(4-methoxy-2-nitrophenyl)butanamide?
The synthesis typically involves acetylation or amidation of a nitro-substituted aromatic amine precursor. For example, analogous compounds like N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide are synthesized via acetylation of 4-methoxy-2-methyl-6-nitroaniline using acetic anhydride in acetic acid, yielding a crystalline product after recrystallization . For butanamide derivatives, a similar approach would replace acetic anhydride with butanoyl chloride. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-nitration or side reactions.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR and IR spectroscopy : Confirm the presence of functional groups (e.g., methoxy, nitro, amide) via characteristic peaks (e.g., NO₂ stretching at ~1520 cm⁻¹ in IR; aromatic proton shifts in ¹H NMR).
- X-ray crystallography : Resolve the molecular structure and intramolecular interactions. For example, SHELX software (widely used for small-molecule refinement) can analyze torsion angles and hydrogen-bonding networks, as demonstrated in related sulfonamide structures .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How does the nitro group affect the compound’s electronic and steric properties?
The nitro group is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity in electrophilic substitutions. In this compound, the nitro group at the 2-position creates steric hindrance, potentially altering conformational flexibility and intermolecular interactions. Crystallographic studies on analogous compounds show nitro groups can form intramolecular hydrogen bonds (e.g., C–H···O interactions), stabilizing specific conformations .
Advanced Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions (e.g., bacterial strains, solvent systems) or impurities. To address this:
- Reproduce assays : Use standardized protocols (e.g., CLSI guidelines) and high-purity samples (>95% by HPLC).
- Comparative analysis : Benchmark against structurally similar compounds (e.g., N-(4-aminophenyl)-2,2-dimethylpropanamide) to isolate substituent effects .
- Dose-response studies : Quantify IC₅₀ values under controlled conditions to minimize false positives/negatives.
Q. How can computational methods predict the biological targets of this compound?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities. For example, sulfonamide analogs inhibit dihydropteroate synthase via PABA mimicry, suggesting similar targets for nitro-substituted amides .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. nitro positioning) with activity to guide structural optimization .
- MD simulations : Assess binding stability and conformational changes in target proteins over time.
Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?
- Enzyme kinetics : Measure inhibition constants (Kᵢ) using spectrophotometric assays (e.g., monitoring NADH oxidation for dehydrogenase targets).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. non-competitive inhibition.
- Site-directed mutagenesis : Identify critical residues in the enzyme active site by comparing wild-type and mutant protein interactions.
Q. How do intramolecular interactions influence its stability and reactivity?
Crystallographic data on related compounds reveal stabilizing interactions such as C–H···O hydrogen bonds between the nitro group and adjacent methoxy/amide groups. These interactions reduce molecular flexibility, potentially enhancing thermal stability but limiting rotational freedom for binding. Spectroscopic monitoring under varying pH/temperature conditions can quantify degradation pathways (e.g., nitro reduction or amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
